(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene is a fluorinated organic compound that features a benzene ring attached to a highly fluorinated alkene chain with an iodine atom. This compound is of interest due to its unique chemical properties, which arise from the presence of multiple fluorine atoms and an iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of a fluorinated alkene precursor.
Fluorination: The precursor undergoes fluorination using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride.
Iodination: The fluorinated alkene is then subjected to iodination using iodine or iodine monochloride under controlled conditions to introduce the iodine atom.
Coupling with Benzene: The iodinated fluorinated alkene is coupled with benzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Large-scale fluorination of the alkene precursor using industrial fluorinating agents.
Continuous Iodination: Continuous iodination process to ensure consistent introduction of the iodine atom.
Automated Coupling: Automated palladium-catalyzed coupling with benzene to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodine atom, forming iodinated derivatives.
Reduction: Reduction reactions can target the double bond in the alkene chain, leading to the formation of saturated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products:
Oxidation Products: Iodinated alcohols or ketones.
Reduction Products: Saturated fluorinated hydrocarbons.
Substitution Products: Compounds with functional groups replacing the iodine atom.
Scientific Research Applications
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in bioimaging and as a tracer due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding and other interactions. These properties make it a valuable tool in medicinal chemistry and materials science.
Comparison with Similar Compounds
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexane): Similar structure but lacks the double bond in the alkene chain.
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-bromohex-1-en-1-yl)benzene: Similar structure with bromine instead of iodine.
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-chlorohex-1-en-1-yl)benzene: Similar structure with chlorine instead of iodine.
Uniqueness: (3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene is unique due to the presence of both multiple fluorine atoms and an iodine atom, which impart distinct chemical properties such as high reactivity and stability. The combination of these elements makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
109574-90-5 |
---|---|
Molecular Formula |
C12H6F9I |
Molecular Weight |
448.07 g/mol |
IUPAC Name |
(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohex-1-enyl)benzene |
InChI |
InChI=1S/C12H6F9I/c13-9(14,6-8(22)7-4-2-1-3-5-7)10(15,16)11(17,18)12(19,20)21/h1-6H |
InChI Key |
VRVUWOCHHTUQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.